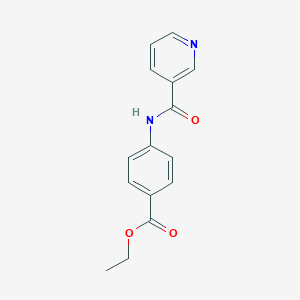

Ethyl 4-(pyridine-3-carbonylamino)benzoate

Vue d'ensemble

Description

Ethyl 4-(pyridine-3-carbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to a benzoate ester through an amide linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridine-3-carbonylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting amide is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-(pyridine-3-carbonylamino)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of Ethyl 4-(pyridine-3-carbonylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Ethyl 4-aminobenzoate: Similar structure but lacks the pyridine ring.

Ethyl 4-(pyridine-2-carbonylamino)benzoate: Similar structure but with the pyridine ring attached at a different position.

Methyl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the specific positioning of the pyridine ring and the ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Activité Biologique

Ethyl 4-(pyridine-3-carbonylamino)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a benzoate moiety, with a pyridine ring substituted at the 3-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 270.288 g/mol. The presence of both benzoate and pyridine functionalities contributes to its diverse chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function by binding to enzymes or receptors, thereby modulating their activity. For instance, in anti-inflammatory applications, this compound may inhibit enzymes involved in the inflammatory response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, showing promise in reducing inflammation in preclinical models. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in the inflammatory process .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, potentially acting as a protein tyrosine kinase inhibitor. This activity could be linked to its ability to interfere with signaling pathways critical for cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various derivatives of benzoate compounds, this compound demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

- Anti-inflammatory Mechanism : In carrageenan-induced rat paw edema models, the compound exhibited a dose-dependent reduction in swelling, indicating effective anti-inflammatory action. The inhibition percentage was notably higher than that observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Activity : A series of studies indicated that this compound inhibited the growth of various cancer cell lines in vitro. The IC50 values were determined through dose-response curves, revealing promising potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(pyridin-2-carbonylamino)benzoate | Structure | Different carbonyl position; may exhibit different biological activities due to structural variation |

| Ethyl 4-(quinolin-2-carbonylamino)benzoate | Structure | Quinoline ring structure; offers distinct electronic properties affecting reactivity |

| Ethyl 4-(piperidine-3-carbonylamino)benzoate | Structure | Contains piperidine instead of pyridine; potentially different pharmacological profiles |

The unique presence of the pyridine ring at the 3-position distinguishes this compound from these compounds, potentially influencing its reactivity and biological activity.

Propriétés

IUPAC Name |

ethyl 4-(pyridine-3-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)11-5-7-13(8-6-11)17-14(18)12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNYCWGRAJGNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299533 | |

| Record name | ethyl 4-(pyridine-3-carbonylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26321-06-2 | |

| Record name | NSC131186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(pyridine-3-carbonylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.